Rac-threo-Dihydro Bupropion-d9 Hydrochloride is a stable isotope-labeled derivative of Bupropion Hydrochloride, an antidepressant belonging to the aminoketone class. This compound is primarily utilized in scientific research, particularly in the study of neurotransmission and the pharmacokinetics of antidepressants. As a metabolite of Bupropion, it serves as a valuable reference standard in analytical chemistry for the identification and quantification of Bupropion metabolites .
Rac-threo-Dihydro Bupropion-d9 Hydrochloride can be sourced from various chemical suppliers specializing in labeled compounds. It is classified under several categories, including antidepressants, chiral molecules, and stable isotope-labeled analytical standards. The compound has a CAS number of 1392209-60-7 and is recognized for its role in research related to dopamine receptors and neurotransmission pathways .
The synthesis of rac-threo-Dihydro Bupropion-d9 Hydrochloride typically involves the reduction of Bupropion Hydrochloride. This reduction can be achieved using specific enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases, which facilitate the conversion process. The synthetic route is designed to produce high yields while maintaining purity, often utilizing high-efficiency reactors and purification systems in industrial settings .
In industrial applications, the production process mirrors laboratory synthesis but is scaled up for mass production. Rigorous quality control measures are implemented to ensure that the end product meets the required specifications for research applications .
Rac-threo-Dihydro Bupropion-d9 Hydrochloride participates in various biochemical reactions primarily involving dopamine transporters. Its mechanism of action includes binding to these transporters, inhibiting dopamine reuptake, which enhances dopaminergic neurotransmission. This action is crucial for its potential therapeutic effects in treating mood disorders and addiction .
The primary mechanism by which rac-threo-Dihydro Bupropion-d9 Hydrochloride exerts its effects is through interaction with dopamine transporters. By binding to these receptors, it inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in synaptic clefts. This enhancement affects various biochemical pathways associated with mood regulation and reward systems in the brain .
The pharmacokinetic profile of rac-threo-Dihydro Bupropion-d9 Hydrochloride is expected to mirror that of Bupropion, characterized by good gastrointestinal absorption and extensive first-pass metabolism. Environmental factors such as pH and temperature can influence its stability and efficacy .
Rac-threo-Dihydro Bupropion-d9 Hydrochloride appears as a white crystalline solid with high purity levels (typically above 98%). It is stable under controlled conditions but requires careful handling due to its classification as a controlled substance .
Key chemical properties include:
Rac-threo-Dihydro Bupropion-d9 Hydrochloride has diverse applications in scientific research:
This compound's unique properties make it an invaluable tool for researchers studying neurotransmitter dynamics and drug metabolism pathways.
rac-threo-Dihydro Bupropion-d9 Hydrochloride is a deuterium-labeled isotopologue of bupropion's pharmacologically active metabolite, hydroxybupropion. Its molecular structure features nine deuterium atoms (D9) replacing all hydrogen atoms at the tert-butylamino group, resulting in the molecular formula C₁₃H₁₁D₉ClNO·HCl and a molecular weight of 287.27 g/mol [1] [6]. The compound appears as a white crystalline solid and exhibits high isotopic purity (≥99.5 atom % D) and chemical purity (≥98.9% HPLC) [1] [3].
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
Systematic Name | 3-Chloro-α-[1-[(1,1-dimethylethyl-d₉)amino]ethyl]benzenemethanol Hydrochloride |
CAS Number (Labeled) | 1392209-60-7 [2] [6] |
Unlabeled CAS Number | 80478-42-8 [1] [7] |
Synonyms | rac threo-Hydroxybupropion-d9 HCl; rel-(1R,2R)-1-(3-Chlorophenyl)-2-((2-(methyl-d₃)propan-2-yl-1,1,1,3,3,3-d₆)amino)propan-1-ol HCl [6] [7] |
Molecular Formula | C₁₃H₁₁D₉ClNO·HCl |
Molecular Weight | 287.27 g/mol [1] [6] |
Storage Conditions | -20°C [2] |
The stereochemical designation "rac-threo" indicates a racemic mixture of (1R,2R) and (1S,2S) enantiomers, distinguishing it from the erythro diastereomer (CAS 80478-43-9) [7]. The deuterium substitution at the tert-butyl group minimizes metabolic degradation at this site, enhancing molecular stability for analytical applications [2].
Deuterated pharmaceuticals emerged from the strategic incorporation of non-radioactive heavy hydrogen isotopes to exploit the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit higher stability than carbon-hydrogen bonds. This reduces rates of oxidative metabolism, thereby prolonging drug half-lives [8]. The FDA approval of Deutetrabenazine in 2017 validated this approach for therapeutic optimization [8].
Bupropion, initially developed as an antidepressant, gained prominence in obesity pharmacotherapy through its combination with naltrexone. The deuterated metabolite rac-threo-Dihydro Bupropion-d9 HCl evolved as an analytical tool to address challenges in quantifying low-concentration metabolites in biological matrices. Its development paralleled advances in mass spectrometry, enabling precise tracking of bupropion's metabolic fate [2] [8].
Table 2: Evolution of Deuterated Pharmaceuticals
Era | Key Developments | Impact on rac-threo-Dihydro Bupropion-d9 HCl |
---|---|---|
1960s–1970s | Pioneering studies on deuterium isotope effects in pharmacology | Established rationale for deuterated bupropion metabolites |
1990s–2000s | Commercialization of deuterated solvents/internal standards for NMR/MS | Enabled cost-effective synthesis of high-purity D9-labeled standards |
2010s–Present | FDA approvals of deuterated drugs (e.g., Deutetrabenazine) | Validated deuterium labeling as a strategy for metabolic stabilization |
Deuteration specifically targets metabolic soft spots—typically sites vulnerable to cytochrome P450 oxidation. In bupropion, the tert-butyl group undergoes rapid hydroxylation, making its deuterated analog essential for differentiating parent drug and metabolite signals in assays [8].
This compound serves as a critical internal standard in quantitative bioanalysis due to its near-identical chemical behavior to non-deuterated hydroxybupropion, coupled with distinct mass differences detectable via mass spectrometry. Researchers deploy it to ensure accuracy in pharmacokinetic studies of bupropion and its metabolites [2] [6]. Key applications include:
Table 3: Analytical Applications in Published Research
Application | Methodology | Advantage of Deuterated Standard |
---|---|---|
Pharmacokinetic Assays | LC-MS/MS of human plasma | Corrects for matrix effects; minimizes ion suppression |
Metabolite Quantification | Chiral chromatography with MS detection | Resolves enantiomers of threo vs. erythro diastereomers |
Drug-Drug Interaction Studies | CYP450 reaction phenotyping | Distinguishes metabolite signals from co-administered drugs |
Its role extends beyond bupropion research—as a model compound for deuterated metabolite standards, it demonstrates how isotopic labeling resolves co-elution issues in chromatographic separations and enhances data reproducibility [5] [6].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6